N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide
Description
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide is a benzimidazole derivative featuring a 3,4-dimethoxybenzamide moiety linked via an ethyl group to the 2-position of a 1-ethyl-substituted benzodiazole (likely benzimidazole) core. The 3,4-dimethoxy substituents on the benzamide may enhance solubility or modulate electronic properties, while the ethyl linker could influence conformational flexibility and bioavailability.
Properties
IUPAC Name |
N-[2-(1-ethylbenzimidazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-4-23-16-8-6-5-7-15(16)22-19(23)11-12-21-20(24)14-9-10-17(25-2)18(13-14)26-3/h5-10,13H,4,11-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFLXKGOLQELPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide typically involves multiple steps
Preparation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of Dimethoxybenzamide: The final step involves the coupling of the benzodiazole derivative with 3,4-dimethoxybenzoic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
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Benzodiazole Ring Oxidation : The 1,3-benzodiazole core may undergo oxidation at the nitrogen atoms or aromatic ring under strong oxidizing conditions. Potential reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media.
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Ethyl Group Oxidation : The ethyl substituent on the benzodiazole ring can be oxidized to a ketone or carboxylic acid using CrO₃ or KMnO₄.
Reduction Reactions
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Amide Reduction : The tertiary amide group may be reduced to a secondary amine using LiAlH₄ or NaBH₄ under anhydrous conditions.
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Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) could partially saturate the benzodiazole ring, though this is less common due to aromatic stability.
Substitution Reactions
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Electrophilic Aromatic Substitution (EAS) : The electron-rich benzodiazole ring and dimethoxybenzamide moiety are susceptible to nitration or halogenation. For example:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to methoxy groups.
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Halogenation : Br₂/FeBr₃ facilitates bromination.
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Key Reaction Conditions and Reagents
Industrial Optimization
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Phase-Transfer Catalysis : Biphasic systems (e.g., H₂O/DCM) with tetrabutylammonium bromide enhance alkylation efficiency .
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Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) improves reaction homogeneity .
Mechanistic Insights
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Amide Hydrolysis : Acidic/basic hydrolysis could cleave the amide bond, yielding 3,4-dimethoxybenzoic acid and the ethyl-benzodiazole amine.
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Demethylation : HBr or BBr₃ may remove methoxy groups, though steric hindrance from the benzodiazole ring could limit reactivity.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the effectiveness of compounds similar to N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide against various microbial strains. For instance, derivatives of benzimidazole have shown significant antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi.
A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives, revealing minimum inhibitory concentrations (MIC) as low as 1.27 µM for certain compounds against Bacillus subtilis and Staphylococcus aureus . The structural features of these compounds play a crucial role in their efficacy, with modifications enhancing their antimicrobial potential.
| Compound | MIC (µM) | Target Microorganism |
|---|---|---|
| N1 | 1.27 | Bacillus subtilis |
| N8 | 1.43 | Staphylococcus aureus |
| N22 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. In particular, studies have shown that certain derivatives exhibit significant antiproliferative effects against human colorectal carcinoma cell lines (HCT116).
For example, compounds derived from benzimidazole structures demonstrated IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM), indicating their potential as effective anticancer agents .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
Synthesis and Evaluation
In a comprehensive study involving the design and synthesis of new benzamide derivatives linked to benzimidazole, researchers reported that specific substitutions significantly enhanced both antimicrobial and anticancer activities . The study employed various analytical techniques such as IR, NMR, and MS for structural characterization.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups on the aromatic rings improved the biological activity of these compounds. For instance, nitro and halo groups were found to enhance the antimicrobial effects significantly .
Mechanism of Action
The mechanism of action of N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s benzodiazole core allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
Pharmacological and Functional Relevance
Key Findings :
- Dimethoxybenzamide : ’s coumarin hybrid demonstrates that 3,4-dimethoxybenzamide groups improve solubility without compromising activity, a trait likely shared by the target compound .
- Linker Impact : The ethyl linker in the target compound may confer metabolic stability compared to the hydrolytically labile hydrazide () or thioether (W1) groups.
Physicochemical and Crystallographic Insights
While crystallographic data for the target compound is absent, and highlight SHELX’s role in refining similar small-molecule structures. For example, ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was characterized via X-ray diffraction, revealing planar benzamide and directing-group geometries critical for metal-catalyzed reactions . The target’s 3,4-dimethoxybenzamide may adopt similar planarity, favoring π-π stacking in biological targets.
Biological Activity
N-[2-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethyl]-3,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of 300.35 g/mol. The structure features a benzodiazole moiety that is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
The biological activity of this compound can be attributed to several mechanisms, including:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways, potentially leading to altered cellular responses.
- Interaction with Receptors : The benzodiazole structure may facilitate binding to specific receptors in the body, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research has indicated that benzodiazole derivatives exhibit significant anticancer activity. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For example, a related compound was shown to reduce cell viability in breast and lung cancer cells by inducing apoptosis through mitochondrial pathways .
Anti-inflammatory Effects
Benzodiazole derivatives are also noted for their anti-inflammatory properties:
- Cytokine Modulation : Some studies suggest that these compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This modulation can lead to reduced inflammation in various disease models.
Case Studies
- Study on Cell Lines : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics.
- In Vivo Models : Animal studies demonstrated that administration of this compound led to decreased tumor size in xenograft models. The mechanism was linked to increased apoptosis and reduced angiogenesis within the tumor microenvironment .
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzodiazole formation | NaH, DMF, 80°C, 8h | 65–70 | >95% |
| Amide coupling | 3,4-Dimethoxybenzoyl chloride, Et₃N, THF | 75–80 | >98% |
How is the structural characterization of this compound performed?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and amide bond formation. For example, methoxy protons resonate at δ 3.8–4.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 414.53) .
- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond angles and torsional strain .
What biological mechanisms are associated with this compound?
The compound interacts with:
- Enzymatic targets : Inhibition of kinases (e.g., EGFR) via competitive binding at the ATP pocket, inferred from structural analogs .
- Cellular pathways : Induction of apoptosis in cancer cell lines (IC₅₀ values: 5–20 µM) through caspase-3 activation .
Advanced Research Questions
How can synthetic yield be optimized while minimizing side products?
- Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Pd(OAc)₂), solvent polarity (DMF vs. acetonitrile), and temperature gradients .
- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted benzoyl chloride) and adjust stoichiometry .
Q. Table 2: Catalyst Screening for Amide Coupling
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd/C | DMF | 78 | 97 |
| Pd(OAc)₂ | THF | 82 | 98 |
| No catalyst | DCM | 45 | 85 |
How to resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., MTT assay vs. ATP-luminescence) .
- Structure-Activity Relationship (SAR) : Modify methoxy groups and test derivatives to isolate critical pharmacophores .
- Cellular context : Validate target specificity in isogenic cell lines (e.g., wild-type vs. EGFR-mutant models) .
What computational and experimental methods elucidate the role of methoxy substituents in bioactivity?
- Molecular docking : Simulate methoxy group interactions with hydrophobic enzyme pockets (e.g., COX-2) .
- Comparative synthesis : Synthesize analogs lacking methoxy groups and test antiproliferative activity .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., CYP450 inhibition assays) to evaluate substituent effects on bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
